N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3F3N4O2/c1-8-25-16(27-28(8)14-7-15(30-2)12(21)6-11(14)20)17(29)26-13-4-3-9(19)5-10(13)18(22,23)24/h3-7H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHYRDPWFSFCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. The presence of halogen substituents and a trifluoromethyl group enhances its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety is known for its ability to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones. Additionally, the halogen atoms can enhance binding affinity to specific receptors or enzymes due to their electronegativity and steric effects.
Antimicrobial Activity
Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. The following table summarizes findings from various studies on the antimicrobial efficacy of similar triazole derivatives:
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 μg/mL | |
| Triazole B | E. coli | 0.5 μg/mL | |
| Triazole C | Candida albicans | 0.25 μg/mL |
The presence of the trifluoromethyl group has been shown to enhance the bioactivity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
Studies have also explored the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- Triazoles have been reported to inhibit tubulin polymerization, thus disrupting mitotic spindle formation in cancer cells.
- In vitro studies demonstrated that certain triazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Case Study 1: Antifungal Activity
A study investigated a series of triazole compounds for antifungal activity against Candida species. The compound showed significant inhibition with an MIC comparable to established antifungal agents like fluconazole, indicating its potential as an antifungal candidate.
Case Study 2: Antibacterial Efficacy
Another research focused on the antibacterial properties against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections.
Structure-Activity Relationship (SAR)
The biological activities of triazoles are heavily influenced by their structural components:
- Halogen Substituents : Increase lipophilicity and improve binding to biological targets.
- Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
- Amide Linkage : Plays a crucial role in molecular recognition by enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazole Carboxamide Class
(a) N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS: 321431-44-1)
- Key Differences :
- The triazole nitrogen at position 1 is substituted with a 3-(trifluoromethyl)phenyl group instead of 2,4-dichloro-5-methoxyphenyl.
- The carboxamide-linked aryl group is 4-fluorophenyl rather than 4-chloro-2-(trifluoromethyl)phenyl.
- Fluorine’s electronegativity could enhance metabolic stability compared to chlorine .
(b) N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS: 1396714-93-4)
- Key Differences :
- Replaces the 1,2,4-triazole core with a tetrazole ring.
- Contains a hydroxyl group on the aryl moiety, increasing polarity.
- Impact :
Pyrazole and Tetrahydropyrimidine Carboxamides
(a) 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Compound 3a, )
- Key Differences: Pyrazole core instead of triazole. Substituents include cyano and phenyl groups.
- Impact: Pyrazoles generally exhibit lower metabolic stability than triazoles due to reduced aromaticity. The cyano group may enhance electrophilicity, influencing reactivity in biological environments .
(b) N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
- Key Differences :
- Tetrahydropyrimidine core with a thioxo group.
- Substituents include varied phenyl groups and a trifluoromethylphenyl moiety.
- The thioxo group could enhance interactions with metal ions or cysteine residues in enzymes .
Substituent-Driven Comparisons
(a) Trifluoromethylphenyl Groups
(b) Chloro and Methoxy Substituents
- The target compound’s 2,4-dichloro-5-methoxyphenyl group is unique among the reviewed analogues.
- Role :
- Chloro groups enhance steric bulk and electron-withdrawing effects.
- Methoxy groups improve solubility via polarity and participate in hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation and sequential coupling of aromatic substituents. Key steps include:
- Triazole Core Synthesis : Cyclocondensation of hydrazine derivatives with nitriles or amidines under reflux conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
- Coupling Reactions : Use of coupling agents like HATU or EDCI for amide bond formation between the triazole-carboxylic acid and substituted aniline derivatives .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm), trifluoromethyl (δ ~120 ppm in ¹³C), and methoxy groups (δ ~55 ppm in ¹³C) .
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl/F substituents .
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance biological target affinity?
- Methodological Answer :
- Systematic Substituent Variation :
- Replace the 4-chloro group on the phenyl ring with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
- Modify the trifluoromethyl group to assess steric/electronic effects on activity (e.g., replace with CF₂H or CH₃) .
- In Vitro Assays :
- Use enzyme inhibition assays (e.g., fluorescence-based) to measure IC₅₀ values against target proteins .
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes and guide SAR .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?
- Methodological Answer :
- Assay Validation :
- Confirm compound stability in assay buffers (e.g., LC-MS monitoring) to rule out degradation .
- Use positive controls (e.g., known inhibitors) to validate in vitro assay conditions .
- Pharmacokinetic (PK) Profiling :
- Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro potency and in vivo efficacy .
- Perform PK/PD modeling to correlate exposure levels with observed effects .
Q. How can metabolic stability and bioavailability be improved for this compound?
- Methodological Answer :
- Metabolic Hotspot Identification :
- Incubate with liver microsomes (human/rat) and use LC-MS to identify major metabolites (e.g., hydroxylation at the triazole methyl group) .
- Structural Modifications :
- Introduce deuterium at labile positions to slow metabolism (e.g., deuterated methyl group) .
- Replace metabolically unstable groups (e.g., methoxy with cyclopropyl) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Testing :
- Use shake-flask method in PBS (pH 7.4) and DMSO, with quantification via UV-Vis spectroscopy .
- Stability Studies :
- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Counterion Screening : Test hydrochloride or mesylate salts to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
